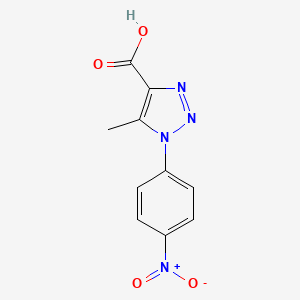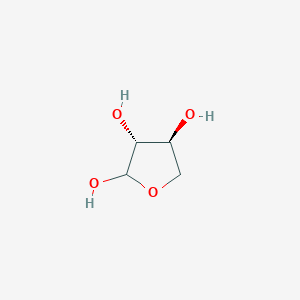
2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylidene hydrazine moiety linked to a dichlorophenyl oxoacetamide group, which contributes to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide typically involves a multi-step process:
Formation of Benzylidene Hydrazine Intermediate: The initial step involves the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the benzylidene hydrazine intermediate.
Coupling with Dichlorophenyl Oxoacetamide: The intermediate is then reacted with 3,4-dichlorophenyl isocyanate in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- 2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-(2-(5-Chloro-2-methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- 2-(2-(5-Fluoro-2-methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
357412-52-3 |
|---|---|
分子式 |
C16H12BrCl2N3O3 |
分子量 |
445.1 g/mol |
IUPAC名 |
N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide |
InChI |
InChI=1S/C16H12BrCl2N3O3/c1-25-14-5-2-10(17)6-9(14)8-20-22-16(24)15(23)21-11-3-4-12(18)13(19)7-11/h2-8H,1H3,(H,21,23)(H,22,24)/b20-8+ |
InChIキー |
FFCCQKWIZMKLEN-DNTJNYDQSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12057785.png)


![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)
![[13C3D4]-N-Boc-L-Alanine](/img/structure/B12057818.png)



![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)



